1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine is a cyclobutane-based amine featuring a phenyl ring substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 5. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of both substituents.
Properties
Molecular Formula |
C11H11ClF3N |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-9-5-7(10(16)2-1-3-10)4-8(6-9)11(13,14)15/h4-6H,1-3,16H2 |
InChI Key |
IHUXUPRTPWENKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclobutanamine under specific conditions. One method includes using toluene as a reaction solvent and anhydrous aluminum trichloride as a catalyst . The reaction is carried out at low temperatures (0-5°C) for several hours, followed by the addition of ice water and pH adjustment using sodium hydroxide . This method is suitable for large-scale production due to its high safety and low environmental impact .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with multiple biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine and its analogs:
Key Differences and Implications
- In contrast, the bis-CF₃ analog (CAS 1314714-46-9) exhibits higher lipophilicity, which may improve blood-brain barrier penetration . Positional Isomerism: Moving the CF₃ group to the 2- or 4-position (as in ) alters steric and electronic profiles. For example, ortho-substitution (2-CF₃) may hinder binding to planar active sites.
Ring Modifications :
- The cyclobutane ring may confer metabolic stability compared to heterocyclic counterparts.
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine is a novel compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 249.66 g/mol. The compound features a cyclobutane ring, which is substituted with a chloro group and a trifluoromethyl group on the phenyl ring. These functional groups are significant as they influence the compound's reactivity and biological activity.
Preliminary studies suggest that the biological activity of this compound may stem from its interaction with various biological targets, including receptors and enzymes involved in inflammatory pathways. The trifluoromethyl group enhances binding affinity, while the cyclobutane structure contributes to rigidity, potentially modulating biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies indicate that it may modulate pathways related to inflammation, although specific mechanisms are still under investigation. The structural similarities with other known anti-inflammatory agents suggest it could serve as a lead compound for further drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-[3-Chloro-4-(trifluoromethyl)phenyl]cyclobutanamine | 1314740-62-9 | Similar structure with different substitution pattern |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine | 1890959-53-1 | Contains a cyclopropane ring instead of cyclobutane |
| 1-[4-Chloro-2-(trifluoromethyl)phenyl]cyclobutanamine | 1314768-86-9 | Different chloro position on the phenyl ring |
The unique combination of functional groups in this compound distinguishes it from its analogs, potentially leading to distinct biological activities and reactivity profiles.
Case Studies
Several case studies have evaluated the efficacy of this compound in various biological assays:
- Antimicrobial Assays : In one study, the compound was tested against a panel of bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
- Cell Viability Studies : Another investigation assessed cytotoxicity against human cell lines, revealing low cytotoxicity at therapeutic concentrations, which is promising for its use in medicinal applications .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- The detailed mechanisms underlying its antimicrobial and anti-inflammatory effects.
- Structure-activity relationship (SAR) studies to optimize its efficacy and reduce potential side effects.
- Clinical trials to evaluate its safety and effectiveness in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
